Cesium methanesulfonate

Description

Contextualizing Metal Methanesulfonates within Contemporary Chemical Science

Metal methanesulfonates, the broader family of compounds to which cesium methanesulfonate (B1217627) belongs, are salts of methanesulfonic acid (MSA). wikipedia.orgrsc.org MSA is recognized as a strong organic acid that is non-oxidizing and biodegradable, making its salts attractive for various "green chemistry" applications. rsc.orgnih.gov This family of salts is known for the high solubility of many of its metallic variants, often exceeding that of corresponding sulfates or chlorides, which is a critical property in applications like electroplating and catalysis. nih.govgoogleapis.com

In the realm of materials science, metal methanesulfonates are utilized in the electrodeposition of metal coatings, finding applications in the electronics and automotive industries. chemicalbook.comtib-chemicals.com Their utility as catalysts in organic reactions, such as esterification and alkylation, is also well-documented. atamanchemicals.com The methanesulfonate anion's stability and the often unique properties it imparts to the metallic cation make this class of compounds a fertile ground for ongoing research and development. googleapis.com

Historical Development and Emerging Research Directions for Cesium Methanesulfonate

The history of this compound is intrinsically linked to the independent discoveries of its constituent parts. The element cesium was first identified in 1860 by Robert Bunsen and Gustav Kirchhoff through spectroscopic analysis of mineral water, noting its characteristic bright blue spectral lines. webelements.comrsc.orgbritannica.com The name "cesium" is derived from the Latin word "caesius," meaning "sky blue." webelements.combritannica.com The isolation of the metallic element was later achieved by Carl Theodor Setterberg. rsc.orgrsc.org

Methanesulfonic acid, the anionic component, was discovered by the German chemist Hermann Kolbe between 1842 and 1845. wikipedia.orgrsc.org The first commercial production processes for MSA were developed in the 1940s. wikipedia.orgatamanchemicals.com The synthesis of specific metal methanesulfonates, including this compound, generally follows standard chemical precipitation or neutralization reactions, such as dissolving a cesium salt like cesium carbonate in an aqueous solution of methanesulfonic acid. googleapis.comcdnsciencepub.com

While its initial applications were modest, this compound has become a cornerstone reagent in electrophysiological research, particularly in patch-clamp techniques. chemimpex.comsigmaaldrich.comscientificlabs.ie Researchers utilize it to study ion channels in cell membranes; the cesium ion effectively blocks certain potassium (K⁺) channels, while the methanesulfonate anion does not interfere with chloride (Cl⁻) channels, allowing for the precise measurement of specific ionic currents. hellobio.combiocompare.com

Emerging research is expanding the applications of this compound beyond its established role. New areas of investigation include:

Nonlinear Optical (NLO) Materials: There is growing interest in metal methanesulfonates as potential NLO materials, which are crucial for technologies like laser frequency conversion. aps.orgslu.senih.govaps.orgrp-photonics.com Research is exploring how the incorporation of the methanesulfonate anion can lead to the development of new crystals with desirable optical properties.

Ionic Liquids: this compound is being investigated for its potential use in the formulation of ionic liquids. pubcompare.aid-nb.infonih.govmdpi.com These are salts that are liquid at low temperatures and have applications as solvents and electrolytes in various chemical processes due to their low volatility and high ionic conductivity. d-nb.infonih.gov The unique properties of this compound could contribute to the development of novel ionic liquids with tailored characteristics. pubcompare.ai

Advanced Materials Synthesis: The compound serves as a precursor or reagent in the synthesis of other advanced materials, where its high purity and solubility are advantageous. chemimpex.com

Chemical and Physical Properties of this compound

Below are tables detailing some of the key properties of this compound.

Interactive Table: Basic Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2550-61-0 | sigmaaldrich.comnih.govscbt.com |

| Molecular Formula | CH₃CsO₃S | sigmaaldrich.comnih.govscbt.com |

| Appearance | White powder/crystalline solid | chemimpex.compubcompare.ai |

| Melting Point | 262-264 °C | sigmaaldrich.comscientificlabs.iesigmaaldrich.com |

Interactive Table: Molecular and Spectroscopic Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 228.00 g/mol | sigmaaldrich.comscbt.comsigmaaldrich.com |

| Exact Mass | 227.88574209 Da | nih.gov |

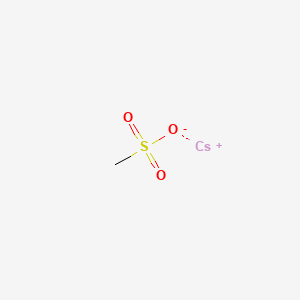

| SMILES | CS(=O)(=O)[O-].[Cs+] | sigmaaldrich.comnih.gov |

| InChI Key | DJKJXRLREATOMF-UHFFFAOYSA-M | sigmaaldrich.comnih.gov |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

cesium;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O3S.Cs/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKJXRLREATOMF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)[O-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3CsO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408781 | |

| Record name | Cesium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2550-61-0 | |

| Record name | Cesium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Strategies for Cesium Methanesulfonate

Solution-Phase Synthesis Routes

Solution-phase synthesis offers a versatile and common platform for producing cesium methanesulfonate (B1217627). These methods allow for direct interaction between reactants at the molecular level, facilitating the chemical transformation. The two primary strategies employed are acid-base neutralization and metathesis reactions.

One of the most direct and frequently utilized laboratory methods for preparing metal methanesulfonate salts is the reaction of methanesulfonic acid (MSA) with a basic metal salt. googleapis.com This acid-base neutralization is a straightforward and effective strategy for synthesizing cesium methanesulfonate.

The process typically involves the reaction of methanesulfonic acid with a suitable basic cesium precursor, such as cesium carbonate or cesium hydroxide. cdnsciencepub.comrsc.org The aqueous solution of cesium carbonate, for instance, is strongly alkaline and readily reacts with acids to form the corresponding cesium salt, water, and carbon dioxide. guidechem.com

A documented laboratory procedure involves dissolving cesium carbonate in an aqueous solution of methanesulfonic acid. cdnsciencepub.com The reaction proceeds as follows:

2 CH₃SO₃H + Cs₂CO₃ → 2 CH₃SO₃Cs + H₂O + CO₂

After the reaction is complete, the resulting solution is evaporated to dryness to recover the this compound salt. cdnsciencepub.com For successful synthesis, it is crucial to use pure precursors to avoid contamination of the final product. rsc.org The use of technical-grade oxides, hydroxides, or carbonates can sometimes result in the presence of an insoluble residue. rsc.org Although the reaction appears simple, it can be slow as the surfaces of solid precursors may become passivated over time. rsc.org

Metathesis, or double displacement, reactions provide an alternative route to this compound. This strategy relies on the exchange of ions between two soluble salts in a solution, leading to the formation of a desired soluble product and an insoluble byproduct that precipitates out. googleapis.comrutgers.eduacs.org The precipitation of the solid byproduct is the driving force that pushes the reaction toward completion. googleapis.com

For the synthesis of this compound, a common approach involves the reaction of silver methanesulfonate (AgOMs) with a soluble cesium halide, such as cesium bromide (CsBr). googleapis.com The reaction in an aqueous solution yields soluble this compound and a precipitate of silver bromide (AgBr), which has very low solubility. googleapis.com

The general reaction is illustrated by the following equation:

AgOMs(aq) + CsBr(aq) → CsOMs(aq) + AgBr(s)↓ googleapis.com

In this procedure, the careful control of stoichiometry is important. Using an excess of either silver methanesulfonate or the metal halide precursor is not recommended, as contamination from these starting materials can be difficult to remove through standard purification techniques. googleapis.com

Table 1: Comparison of Synthetic Routes for this compound

| Method | Reactants | Driving Force | Byproducts | Key Considerations |

|---|---|---|---|---|

| Acid-Base Neutralization | Methanesulfonic Acid (CH₃SO₃H) + Cesium Carbonate (Cs₂CO₃) or Cesium Hydroxide (CsOH) | Formation of stable salt, water, and gas (CO₂) | Water, Carbon Dioxide | Simplicity of procedure; precursor purity is critical to avoid contamination. googleapis.comrsc.org |

| Metathesis Reaction | Silver Methanesulfonate (AgOMs) + Cesium Bromide (CsBr) | Precipitation of insoluble Silver Bromide (AgBr) | Silver Bromide | Stoichiometric control is essential to prevent difficult-to-remove impurities. googleapis.com |

Advanced Structural Characterization of Cesium Methanesulfonate

Crystallographic Investigations

Crystallographic studies are the cornerstone for determining the atomic and molecular structure of crystalline solids. Through the interaction of X-rays with the electron clouds of the constituent atoms, a diffraction pattern is generated, which can be mathematically decoded to reveal the exact arrangement of atoms in the crystal lattice.

The most powerful method for unambiguously determining a crystal structure is single-crystal X-ray diffraction (SCXRD). rigaku.com This technique requires a small, high-quality single crystal, which is exposed to a monochromatic X-ray beam. The resulting diffraction data allows for the precise determination of unit cell dimensions, space group symmetry, and atomic positions within the unit cell. rigaku.comiucr.org

The foundational data obtained from a single-crystal X-ray diffraction experiment includes the crystal system, space group, and the dimensions of the unit cell. The unit cell is the smallest repeating parallelepiped that can be used to build the entire crystal lattice through simple translation. libretexts.org

Studies have shown that cesium methanesulfonate (B1217627), Cs(CH₃SO₃), crystallizes in the orthorhombic crystal system. nih.gov The specific space group has been identified as Pnma (No. 62), with four formula units (Z = 4) contained within the primitive unit cell. nih.gov The orthorhombic system is characterized by a unit cell with three unequal axes (a ≠ b ≠ c) that are all perpendicular to each other (α = β = γ = 90°). github.io

| Parameter | Value |

|---|---|

| Chemical Formula | CH₃CsO₃S |

| Crystal System | Orthorhombic |

| Space Group | Pnma (No. 62) |

| Formula Units per Cell (Z) | 4 |

The crystal structure of this compound is characterized by ionic bonding between the cesium (Cs⁺) cation and the methanesulfonate (CH₃SO₃⁻) anion. nih.govroyalsocietypublishing.org The three-dimensional lattice is an ordered arrangement of these ions.

Cation Coordination: The cesium ion (Cs⁺) is coordinated by oxygen atoms from neighboring methanesulfonate anions. researchgate.net A full structural refinement from single-crystal data would reveal the precise coordination number (the number of oxygen atoms directly interacting with the cesium ion) and the coordination geometry (the spatial arrangement of these oxygen atoms). In many cesium salts, the large ionic radius of cesium leads to high coordination numbers, often 7 or greater, resulting in coordination polyhedra such as monocapped prisms or distorted hexadecahedra. researchgate.netresearchgate.net

A detailed analysis of the refined crystal structure provides precise values for interatomic distances and angles. This data is critical for understanding the nature and strength of the ionic interactions within the lattice. iucr.org

Key parameters that are determined include:

Cs–O Distances: The distances between the cesium cation and the oxygen atoms of the surrounding methanesulfonate anions define the coordination sphere. The range of these distances indicates the relative strength of the interactions. researchgate.net

S–O and S–C Bond Lengths: These intramolecular distances within the methanesulfonate anion can be compared to values in other methanesulfonate salts to assess the influence of the crystal packing and the cation on the anion's geometry.

O–S–O and O–S–C Bond Angles: These angles define the geometry of the sulfonate group. Deviations from the ideal tetrahedral angle (109.5°) can provide insight into steric and electronic effects within the crystal lattice.

| Measurement | Atoms Involved | Typical Values (Å or °) |

|---|---|---|

| Cation-Anion Distance | Cs···O | Typically 3.0 - 3.6 Å researchgate.net |

| Anion Bond Length | S–O | ~1.45 Å |

| Anion Bond Length | S–C | ~1.77 Å |

| Anion Bond Angle | O–S–O | ~112° - 114° |

| Anion Bond Angle | O–S–C | ~104° - 106° |

Note: The specific values for this compound are determined from its complete crystallographic data file.

Comparing the crystal structure of this compound with related compounds provides valuable insights into structure-property relationships. Isostructural compounds are those that have the same crystal structure (i.e., the same space group and arrangement of atoms), while isoelectronic compounds have the same number of valence electrons.

For instance, cesium trifluoromethyl sulfonate (CsSO₃CF₃), an analogue where hydrogen atoms are replaced by fluorine, exhibits different crystal structures. researchgate.net At room temperature, it crystallizes in the monoclinic space group P2₁ and undergoes a phase transition at higher temperatures to a disordered orthorhombic phase with space group Cmcm. researchgate.net This highlights how the substitution of the methyl group with a trifluoromethyl group significantly alters the crystal packing and symmetry compared to the Pnma structure of this compound. The study of a broader range of alkali metal methanesulfonates reveals significant structural diversity within this family of salts. nih.gov

While single-crystal X-ray diffraction provides the ultimate structural solution, powder X-ray diffraction (PXRD) is an indispensable tool for the routine characterization of bulk, polycrystalline materials. tcd.ieiucr.org In a PXRD experiment, a sample comprising a large number of randomly oriented microcrystals is irradiated with X-rays, producing a characteristic diffraction pattern. tcd.ie

The primary application of PXRD for this compound is for phase identification. acs.org Once the single-crystal structure is known, a theoretical powder pattern can be calculated from its crystallographic data (unit cell parameters, space group, and atomic positions). This calculated pattern serves as a unique "fingerprint" for the compound. researchgate.net When a new batch of this compound is synthesized, its experimental PXRD pattern can be compared to the reference pattern. A match confirms the identity of the product and can also be used to assess its phase purity, as the presence of crystalline impurities would result in additional, unaccounted-for peaks in the diffraction pattern. acs.org

Single Crystal X-ray Diffraction Studies

Spectroscopic Elucidation of Molecular and Lattice Dynamics

The comprehensive characterization of this compound, a compound noted for its ionic nature, relies heavily on advanced spectroscopic techniques. nih.govroyalsocietypublishing.org These methods provide profound insights into its molecular structure, the dynamics of its constituent ions within the crystal lattice, and the nature of the forces governing their interactions. A combination of vibrational and nuclear magnetic resonance spectroscopies offers a detailed portrait of the compound's structural and dynamic properties at the atomic and molecular levels.

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the study of this compound, leveraging techniques such as infrared (IR), Raman, and inelastic neutron scattering (INS) to probe the full range of molecular and lattice vibrations. nih.govroyalsocietypublishing.org A combined approach is particularly powerful, as the selection rules for each technique differ, allowing for a complete vibrational assignment. researchgate.net For instance, modes involving hydrogen motion are prominent in INS spectra, while vibrations of the sulfonate group are strong in IR and Raman spectra. wikimedia.org

This compound crystallizes in the orthorhombic space group Pnma, with four formula units (Z=4) within the primitive cell. nih.govwikimedia.org This crystal structure gives rise to a total of 108 vibrational modes, which are composed of 3 acoustic modes, 21 optic translational modes of the ions, 12 librational modes of the methanesulfonate ion, and 72 internal vibrational modes of the anion. nih.gov

Infrared (IR) spectroscopy probes vibrational modes that induce a change in the molecular dipole moment. In this compound, the IR spectrum is dominated by the strong absorptions of the sulfonate (SO₃) group. wikimedia.org A key feature in the IR spectrum is the clear distinction between the ionic character of the methanesulfonate anion in Cs(CH₃SO₃) and its state in coordinated complexes. researchgate.netroyalsocietypublishing.org In ionic compounds like this, the asymmetric S–O stretching modes are not split, which contrasts with metal methanesulfonates where the anion is coordinated to the metal center. nih.govresearchgate.net

The major vibrational modes observed in the infrared spectrum of this compound are assigned based on experimental data and supported by periodic density functional theory (DFT) calculations. nih.gov The transition energies for the methyl (CH₃) group modes are largely independent of the cationic environment. royalsocietypublishing.org

| Wavenumber (cm⁻¹) | Assignment |

| ~3025 | νₐ(CH₃) - Asymmetric CH₃ Stretch |

| ~2939 | νₛ(CH₃) - Symmetric CH₃ Stretch |

| ~1420 | δₐ(CH₃) - Asymmetric CH₃ Deformation |

| ~1320 | δₛ(CH₃) - Symmetric CH₃ Deformation |

| 1177 | νₐ(SO₃) - Asymmetric SO₃ Stretch |

| 1034 | νₛ(SO₃) - Symmetric SO₃ Stretch |

| ~980 | ρ(CH₃) - CH₃ Rocking |

| ~770 | ν(CS) - C-S Stretch |

| ~550 | δₐ(SO₃) - Asymmetric SO₃ Deformation |

| ~530 | δₛ(SO₃) - Symmetric SO₃ Deformation |

| ~350 | ρ(SO₃) - SO₃ Rocking |

This table is generated based on data from spectroscopic studies. nih.govroyalsocietypublishing.orgnih.gov

Raman spectroscopy, which detects vibrational modes that cause a change in molecular polarizability, offers complementary information to IR spectroscopy. For this compound, the Raman spectrum also shows strong signals from the SO₃ group motions, but unlike in the IR spectrum, the SO₃ modes show little variation between ionic and coordinated forms. nih.gov The symmetric stretching modes of the SO₃ and CH₃ groups are typically strong and easily identifiable.

| Wavenumber (cm⁻¹) | Assignment |

| ~3025 | νₐ(CH₃) - Asymmetric CH₃ Stretch |

| ~2939 | νₛ(CH₃) - Symmetric CH₃ Stretch |

| ~1420 | δₐ(CH₃) - Asymmetric CH₃ Deformation |

| ~1320 | δₛ(CH₃) - Symmetric CH₃ Deformation |

| ~1180 | νₐ(SO₃) - Asymmetric SO₃ Stretch |

| 1034 | νₛ(SO₃) - Symmetric SO₃ Stretch |

| ~980 | ρ(CH₃) - CH₃ Rocking |

| ~770 | ν(CS) - C-S Stretch |

| ~550 | δₐ(SO₃) - Asymmetric SO₃ Deformation |

| ~530 | δₛ(SO₃) - Symmetric SO₃ Deformation |

| ~350 | ρ(SO₃) - SO₃ Rocking |

This table is generated based on data from spectroscopic studies. nih.govresearchgate.net

Inelastic Neutron Scattering (INS) is a powerful technique for probing vibrational modes, particularly those involving the motion of hydrogen atoms, which have a large neutron scattering cross-section. wikimedia.org Unlike IR and Raman spectroscopy, INS is not governed by optical selection rules, allowing for the observation of all vibrational modes. royalsocietypublishing.org The INS spectrum of this compound is dominated by the modes of the methyl group, including torsion, rocking, and deformation vibrations. wikimedia.org This high sensitivity to hydrogen motion demonstrates the weak coupling between the CH₃ and SO₃ moieties within the anion. wikimedia.org INS is particularly valuable for identifying low-energy excitations, such as the methyl torsion, which are often weak or inaccessible in optical spectra. nih.gov

| Wavenumber (cm⁻¹) | Assignment | Notes |

| ~1420 | δₐ(CH₃) - Asymmetric CH₃ Deformation | Strong intensity in INS due to large amplitude hydrogen motion. |

| ~1320 | δₛ(CH₃) - Symmetric CH₃ Deformation | Strong intensity in INS. |

| ~980 | ρ(CH₃) - CH₃ Rocking | Strong intensity in INS. |

| ~210 | τ(CH₃) - CH₃ Torsion | Very strong in INS, confirming weak intermolecular interactions. wikimedia.org |

This table is generated based on data from spectroscopic studies. nih.govstfc.ac.uk

Factor group analysis provides a theoretical framework for understanding the vibrational spectra of crystalline solids. For this compound, which crystallizes in the Pnma space group with four formula units per cell, this analysis predicts the number and symmetry of the vibrational modes. nih.govwikimedia.org The methanesulfonate anion occupies a general position in the crystal lattice. nih.govroyalsocietypublishing.org

Although the anion is in a general position, its molecular symmetry is close to C₃ᵥ. nih.govwikimedia.org For an isolated methanesulfonate ion with C₃ᵥ symmetry, its 18 internal vibrations can be classified into symmetry species as follows:

A₁ modes (Raman and IR active): C–H symmetric stretch, H–C–H symmetric bend, S=O symmetric stretch, C–S stretch, and O=S=O symmetric bend.

A₂ modes (Raman and IR inactive): C–S torsion.

E modes (Raman and IR active): C–H asymmetric stretch, H–C–H asymmetric bend, methyl rock, S=O asymmetric stretch, O=S=O asymmetric bend, and sulfonate rock. royalsocietypublishing.org

In the solid state, interactions between the four formula units in the unit cell can cause each of these internal modes to split into multiple components (factor group splitting). Furthermore, the lattice vibrations (translations and librations of the Cs⁺ and CH₃SO₃⁻ ions) give rise to additional peaks, primarily at low frequencies. The comparison between the observed spectra and the predictions from factor group analysis, aided by DFT calculations, allows for a definitive assignment of the spectral features. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy of Cesium and Methanesulfonate Nuclei

NMR spectroscopy serves as a sensitive probe of the local chemical environment of specific nuclei. For this compound, NMR studies of ¹H, ¹³C, and ¹³³Cs nuclei provide complementary structural information.

For the methanesulfonate anion , ¹H and ¹³C NMR spectra characterize the organic component. The ¹H NMR spectrum is expected to show a single sharp peak for the three chemically equivalent protons of the methyl group. cdnsciencepub.com The ¹³C NMR spectrum would similarly show a single resonance for the methyl carbon. The precise chemical shifts of these signals are indicative of the electronic environment around the anion.

¹H NMR Chemical Shift Analysis of the Methanesulfonate Anion

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic compounds. In the case of this compound (CH₃SO₃Cs), ¹H NMR analysis focuses on the protons of the methyl group in the methanesulfonate anion (CH₃SO₃⁻).

The methanesulfonate anion possesses a simple structure with three equivalent protons on the methyl group. Due to this equivalence and the absence of adjacent protons for spin-spin coupling, the ¹H NMR spectrum of the methanesulfonate anion characteristically displays a single, sharp resonance (a singlet). The chemical shift of this singlet is influenced by the electron-withdrawing effect of the sulfonate group (-SO₃⁻), which deshields the methyl protons, causing them to resonate at a downfield position compared to alkanes.

In various methanesulfonate salts, the chemical shift of the methyl protons is largely independent of the counter-ion, as the cation's influence on the proton's local magnetic environment is minimal, especially in solution. For instance, the ¹H NMR spectrum of ammonium (B1175870) methanesulfonate in D₂O shows a singlet for the methyl protons. spectrabase.com Studies on methanesulfonic acid also confirm the position of this singlet. rsc.org The precise chemical shift can vary slightly depending on the solvent used, but it consistently appears in a predictable region.

Table 1: Typical ¹H NMR Data for the Methanesulfonate Anion This table is interactive. Click on the headers to sort.

| Protons | Multiplicity | Typical Chemical Shift (δ) in D₂O (ppm) |

|---|

This characteristic singlet provides a clear spectroscopic signature for the methanesulfonate moiety in this compound and related compounds.

¹³³Cs NMR Spectroscopy for Local Environment Probing

Cesium-133 (¹³³Cs) NMR spectroscopy is a powerful and direct tool for investigating the local environment of the cesium ion in both solution and the solid state. ¹³³Cs is the only naturally occurring isotope of cesium (100% natural abundance) and possesses a nuclear spin (I) of 7/2. huji.ac.il Although it is a quadrupolar nucleus, its quadrupole moment is very small, which often results in relatively narrow and well-resolved NMR signals, making it highly amenable to spectroscopic studies. huji.ac.il

The chemical shift of ¹³³Cs is highly sensitive to its immediate coordination and electronic environment. huji.ac.iliaea.org Factors such as the nature of the solvent, the identity of the counter-ion (in this case, methanesulfonate), and the degree of ion-pairing versus solvation significantly influence the observed chemical shift. thieme-connect.de In solution, changes in the ¹³³Cs chemical shift can provide detailed insights into solute-solvent and solute-solute interactions, including the formation of ion pairs or more complex aggregates. iaea.orgthieme-connect.de

In the solid state, ¹³³Cs NMR, particularly when combined with techniques like Magic-Angle Spinning (MAS), can distinguish between different crystallographic sites of the cesium ion. The isotropic chemical shift provides information about the average electronic shielding, which is a reflection of the coordination number and the nature of the atoms bonded to the cesium ion.

Table 2: Nuclear Properties of ¹³³Cs for NMR Spectroscopy This table is interactive. Click on the headers to sort.

| Property | Value |

|---|---|

| Nuclear Spin (I) | 7/2 |

| Natural Abundance (%) | 100 |

| Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | 3.499 |

| Quadrupole Moment (Q) (fm²) | -0.343 |

| Reference Compound | 0.1 M CsNO₃ in D₂O |

Data sourced from reference huji.ac.iliaea.org

For this compound, ¹³³Cs NMR serves as a precise probe to characterize the cesium ion's environment, offering data on its solvation shell in solution and its specific lattice position and coordination in the crystalline solid.

Determination of Quadrupolar Coupling Constants and Electric Field Gradients

The interaction between the nuclear electric quadrupole moment (eQ) of the ¹³³Cs nucleus (I = 7/2) and the surrounding electric field gradient (EFG) provides a wealth of information about the local symmetry and bonding at the cesium site. iaea.org This interaction is quantified by the nuclear quadrupolar coupling constant (NQCC or Cq), which is directly proportional to the magnitude of the principal component of the EFG tensor (eq). iaea.org

The EFG is a measure of the deviation from spherical symmetry in the electric charge distribution around the nucleus. A perfectly cubic (tetrahedral or octahedral) symmetry results in a zero EFG and, consequently, a zero NQCC. Any distortion from this high symmetry, caused by the arrangement of neighboring ions and electrons, generates a non-zero EFG. Therefore, the NQCC is an extremely sensitive parameter for probing the precise geometry and electronic structure of the cesium ion's coordination sphere. au.dkacs.org

In the solid state, the NQCC can be accurately determined from the ¹³³Cs NMR spectrum. For powdered samples, techniques such as Magic-Angle Spinning (MAS) NMR are employed to analyze the spectral line shapes, including the manifold of spinning sidebands that arise from the central and satellite transitions. au.dkacs.org By simulating these complex spectra, researchers can extract the NQCC and the asymmetry parameter (η), which describes the deviation of the EFG from axial symmetry. au.dkacs.orgacs.org For instance, detailed ¹³³Cs MAS NMR studies have successfully determined the NQCC for various cesium salts, revealing distinct values for crystallographically inequivalent cesium sites. au.dkacs.org In single-crystal studies, the full orientation of the EFG tensor relative to the crystal axes can be determined. jkps.or.kracs.org

While specific experimental NQCC values for this compound are not prominently documented in the literature, the established methodologies are directly applicable. Such a measurement would provide definitive data on the symmetry of the cesium site within the crystal lattice. Theoretical methods, such as Density Functional Theory (DFT), are also employed to calculate EFGs and predict NQCCs, providing a powerful complement to experimental NMR data. rsc.orgrsc.org

Table 3: Representative ¹³³Cs Quadrupolar Coupling Constants (Cq) for Various Cesium Salts This table is interactive. Click on the headers to sort.

| Compound | Cesium Site | Cq (MHz) |

|---|---|---|

| Cs₂SO₄ | Cs(1) | 1.130 |

| Cs₂SO₄ | Cs(2) | 0.810 |

| Cs₂CrO₄ | Cs(1) | 2.112 |

| Cs₂CrO₄ | Cs(2) | 1.543 |

| CsVO₃ | Cs(1) | 0.900 |

| CsMnCl₃ | Cs(I) | 0.153 |

| CsMnCl₃ | Cs(II) | 0.212 |

Data illustrates typical ranges and is sourced from references au.dkjkps.or.kr. Note that values can vary with temperature.

Computational Chemistry Investigations of Cesium Methanesulfonate Systems

Density Functional Theory (DFT) Applications in Structural and Electronic Property Prediction

Density Functional Theory has become a primary method in computational solid-state physics and quantum chemistry for modeling materials. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications, from single molecules to extended solid-state systems. nih.govliverpool.ac.uk

Geometry Optimization and Electronic Structure Calculations

A fundamental application of DFT is geometry optimization, a process that determines the lowest-energy arrangement of atoms in a molecule or crystal lattice. uctm.edu For cesium methanesulfonate (B1217627), this involves calculating the forces on each atom and adjusting their positions until a stable structure, corresponding to a minimum on the potential energy surface, is found. uctm.edu The absence of imaginary frequencies in subsequent vibrational calculations confirms that the optimized structure is a true energy minimum. uctm.edunih.gov

This process yields crucial data on the compound's structural parameters. For an ionic crystal like cesium methanesulfonate, key parameters include the lengths of the Carbon-Sulfur (C-S), Sulfur-Oxygen (S-O), and Cesium-Oxygen (Cs-O) bonds, as well as the O-S-O and C-S-O bond angles within the methanesulfonate anion. uctm.edu In similar cesium-containing ionic crystals, Cs–O bond lengths have been calculated to be in the range of 3.1 to 3.6 Å. uctm.edu

Once the geometry is optimized, various electronic properties can be calculated. These include:

Molecular Electrostatic Potential (MEP): This maps the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge transfer between the cesium cation (Cs⁺) and the methanesulfonate anion (CH₃SO₃⁻), quantifying the ionic character of the bond. uctm.edu

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a key indicator of the chemical reactivity and kinetic stability of the compound. uctm.edu

Table 1: Illustrative Optimized Structural Parameters for this compound This table presents hypothetical data that would be expected from a DFT geometry optimization calculation.

Theoretical Prediction of Vibrational Frequencies and Intensities

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. mdpi.com By computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), the harmonic vibrational frequencies and their corresponding normal modes can be determined. uit.nomdpi.com

For this compound, these calculations can predict the frequencies for specific bond vibrations, such as:

S=O symmetric and asymmetric stretches

C-S stretch

S-O stretch

CH₃ rocking and bending modes

These theoretical predictions are invaluable for interpreting and assigning peaks in experimentally measured spectra. mdpi.comnih.gov While DFT methods generally predict vibrational frequencies with good accuracy, minor discrepancies with experimental values can arise from the harmonic approximation used in the calculations. mdpi.com Therefore, calculated frequencies are often scaled by a factor to improve agreement with experimental data. mdpi.com

Table 2: Predicted Principal Vibrational Frequencies for the Methanesulfonate Anion This table shows representative frequency ranges for the key vibrational modes of the methanesulfonate anion, as would be predicted by DFT calculations.

| Vibrational Mode | Description | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| ν_as(SO₃) | Asymmetric SO₃ stretching | 1250 - 1300 |

| ν_s(SO₃) | Symmetric SO₃ stretching | 1050 - 1100 |

| ν(CS) | Carbon-Sulfur stretching | 780 - 820 |

| δ_s(SO₃) | Symmetric SO₃ deformation (scissoring) | 550 - 600 |

| ρ(CH₃) | Methyl group rocking | 950 - 1000 |

Computational Modeling of Cation-Anion Interactions and Bonding Characteristics

The interaction between the cesium cation and the methanesulfonate anion is the defining characteristic of the compound. DFT can be used to quantify the strength and nature of this interaction. doi.org A key metric is the gas-phase cesium cation affinity (CsCA), which is the negative of the enthalpy change for the dissociation of the ion pair. nih.govresearchgate.net

Computational studies on the interaction of Cs⁺ with various anions show that the strongest affinities are observed for anions, with interaction energies that can be 4-5 times higher than for neutral molecules. nih.govresearchgate.net For anions like carboxylates and phenolates, these affinities are in the range of 90-118 kcal/mol. nih.gov The interaction in this compound is expected to be primarily electrostatic, driven by the attraction between the positively charged cesium ion and the negatively charged oxygen atoms of the sulfonate group. doi.org

Computational models can also elucidate how the cation influences the electronic structure of the anion and vice versa. chemrxiv.org For instance, the presence of the Cs⁺ cation can polarize the electron density of the methanesulfonate anion, which can subtly affect its bond lengths and vibrational frequencies.

Advanced Computational Methodologies for Cesium-Containing Compounds

While standard DFT is powerful, the presence of a heavy element like cesium requires more sophisticated approaches to achieve high accuracy, particularly for solid-state properties.

Benchmarking Exchange-Correlation Functionals for Cesium Systems

The accuracy of any DFT calculation depends critically on the choice of the exchange-correlation (XC) functional, which approximates the complex many-body electronic interactions. aps.org For systems containing heavy elements like cesium, standard functionals may not be sufficient. It is crucial to benchmark various functionals against experimental data or higher-level theoretical methods to select the most appropriate one. semanticscholar.orgnih.gov

A significant challenge for standard functionals like PBE (Perdew-Burke-Ernzerhof) is the failure to properly account for dispersion forces (van der Waals interactions). rsc.org These non-local correlation effects are important in cesium compounds and their omission can lead to incorrect predictions of crystal structures. rsc.org

For this reason, functionals that incorporate dispersion corrections are often necessary. rsc.org Studies have benchmarked a range of functionals for cesium-containing compounds, with findings suggesting that:

PBEsol: A revised version of PBE tailored for solids, often performs well for lattice constants. aps.org

SCAN (Strongly Constrained and Appropriately Normed): This meta-GGA functional can offer high accuracy but may suffer from numerical instabilities. aps.org Revised versions like r²SCAN often show improved stability and performance. aps.org

Dispersion-Corrected Functionals (e.g., PBE+D3): Adding an empirical dispersion correction (like Grimme's D3 scheme) to a standard functional is a computationally efficient way to improve the description of intermolecular and packing forces. researchgate.net

The choice of functional can significantly impact the predicted properties, making benchmarking an essential first step in any serious computational study of cesium systems. chemrxiv.orgrsc.org

Table 3: Comparative Performance of Selected XC Functionals on Lattice Constant Prediction for Ionic Solids This table provides a qualitative summary based on general findings from benchmarking studies on solid-state materials.

| Functional | Type | General Performance for Solids | Key Strengths | Potential Issues |

|---|---|---|---|---|

| LDA | Local Density Approximation | Often underbinds, leading to overestimated lattice constants | Computationally very fast | Generally not accurate enough for modern studies |

| PBE | Generalized Gradient Approx. (GGA) | Standard functional, often overbinds, leading to slightly underestimated lattice constants | Robust and widely used baseline | Fails to describe dispersion forces |

| PBEsol | GGA for Solids | Generally provides very accurate lattice constants for solids aps.org | Improved description of solids over PBE | Still lacks dispersion effects |

| SCAN | meta-GGA | Can be highly accurate for various properties | Adheres to many exact constraints of the true XC functional | Prone to numerical instabilities aps.org |

| PBE+D3 | Dispersion-Corrected GGA | Good for molecular crystals and systems where vdW forces are important | Explicitly includes dispersion interactions researchgate.net | Correction is empirical and may not be universally applicable |

Periodic DFT Calculations for Solid-State Properties and Crystal Packing

To accurately model the crystalline solid state of this compound, it is necessary to use periodic DFT calculations. mdpi.com Unlike calculations on a single ion pair (gas-phase), periodic calculations treat the system as an infinite, repeating lattice of unit cells, which is a more realistic representation of a crystal. nih.gov

This approach is essential for predicting bulk properties, including:

Crystal Structure and Lattice Parameters: Periodic DFT can be used to predict the most stable crystal packing arrangement (polymorph) and the dimensions of the unit cell. mdpi.com This is a key component of Crystal Structure Prediction (CSP). mdpi.com

Cohesive Energy: The energy required to separate the crystal into its constituent isolated ions can be calculated, providing a measure of the crystal's stability.

Bulk Modulus: This mechanical property, which describes the material's resistance to compression, can be determined by calculating the total energy at different unit cell volumes.

Phonon Dispersion: These calculations describe the collective vibrations of the crystal lattice and are crucial for understanding thermal properties and phase stability. nih.gov

Periodic DFT simulations are computationally more demanding than molecular calculations but are indispensable for understanding the material properties of this compound in its solid form. nih.gov

Solution Chemistry and Ionic Transport Phenomena of Cesium Methanesulfonate

Ionization and Dissociation Behavior in Diverse Solvent Systems

As an ionic compound, cesium methanesulfonate (B1217627) undergoes dissociation in polar solvents, separating into its constituent ions. teachy.appquora.com This process involves the separation of the already existing cesium cations (Cs⁺) and methanesulfonate anions (CH₃SO₃⁻) when the salt is dissolved. hamiltoncompany.com

In aqueous solutions, the polar nature of water molecules overcomes the electrostatic attraction between the Cs⁺ and CH₃SO₃⁻ ions, leading to their separation and subsequent hydration. hamiltoncompany.com Cesium methanesulfonate exhibits excellent solubility in water, a crucial property for its use in preparing electrolyte solutions for experiments that require precise ionic environments. chemimpex.comhellobio.com

Beyond aqueous systems, this compound sees application in non-aqueous electrolyte solutions. For instance, it has been used as a component in composite additives for electrolytes in high-voltage lithium-ion batteries, which utilize organic solvents. google.comambeed.com Its function in these systems relies on its ability to dissociate and contribute to the ionic conductivity of the electrolyte. google.com The degree of dissociation and ionization is influenced by factors including the nature of the solvent, with high dielectric solvents promoting ionization, temperature, and dilution. byjus.com

Studies on Solvation Structures and Hydrate Formation in Aqueous Solutions

When this compound dissociates in water, the resulting Cs⁺ and CH₃SO₃⁻ ions become solvated, meaning they are surrounded by solvent molecules. hamiltoncompany.com In an aqueous environment, this process is called hydration. Water molecules arrange themselves around the ions, which prevents the ions from recombining. hamiltoncompany.com

Studies on alkali metal ions in aqueous solutions have shown that the cesium ion (Cs⁺) is weakly hydrated, typically with only a single hydration shell. science.gov The interaction between the large, singly charged cesium ion and the surrounding water molecules is relatively weak. science.gov

The methanesulfonate anion (CH₃SO₃⁻) also interacts with water molecules. Research on methanesulfonate salts indicates a tendency to form hydrates, particularly at lower temperatures. nih.gov The structure of the solvation shell is critical, with the interaction between the anion and water molecules occurring via hydrogen bonding. mdpi.com The understanding of these hydration structures is essential for interpreting the behavior of these ions in solution. slu.se

Investigations of Ionic Mobility and Conductivity in Electrolyte Systems

This compound is frequently used in electrolyte solutions for electrophysiological studies, such as patch-clamp techniques, due to the specific ionic mobility and conductivity of its constituent ions. chemimpex.comscientificlabs.comscbt.com In these experimental setups, it serves as a current carrier. scientificlabs.comscbt.com The cesium ion is an effective blocker of potassium (K⁺) channels, a property attributed to the larger size of the cesium ion, which prevents it from passing through the channel pore as potassium would. hellobio.comuk.com This block reduces the cell membrane's potassium currents, which is advantageous for studying other ionic currents. uk.com

Simultaneously, the methanesulfonate anion is often used as a substitute for chloride (Cl⁻) because it is not transported through most Cl⁻ channels. hellobio.comaups.org.auaups.org.au This allows researchers to manipulate the intracellular anionic concentration without interfering with chloride-specific transport mechanisms. The high solubility and stability of this compound make it a preferred choice for maintaining stable ionic environments in these sensitive biological assays. chemimpex.com

The effectiveness of an ion as a charge carrier in solution is quantified by its ionic mobility and conductivity. A key parameter is the limiting equivalent conductivity (Λ₀), which represents the equivalent conductivity of an electrolyte at infinite dilution, where ionization is complete. uobabylon.edu.iq While extensive tables of these values exist for many common ions, data for the methanesulfonate ion has been less available. aups.org.au

Direct measurements have been undertaken to determine the properties of the methanesulfonate anion. By measuring the limiting equivalent conductance of sodium methanesulfonate, the limiting equivalent conductivity of the methanesulfonate anion (λ₀) was determined. aups.org.au These studies are crucial because they provide the necessary data to accurately calculate and correct for experimental variables like liquid junction potentials. aups.org.au

The diffusion coefficient, which describes the rate of an ion's movement through a medium, is related to its mobility. The self-diffusion coefficients of cesium cations have been studied in various systems, such as ion-exchange membranes. mdpi.com In such environments, it is noted that the ionic conductivity is often limited by the transfer of ions in the narrowest channels of the membrane structure. mdpi.com In low-temperature electrolyte systems, increased viscosity can reduce ion mobility and consequently decrease ionic conductivity and diffusion coefficients. rsc.org

Table 1: Ionic Properties of the Methanesulfonate Anion

| Property | Value | Source |

| Limiting Equivalent Conductivity (λ₀) | 45.9 ± 1.0 S·cm²·equiv⁻¹ | aups.org.au |

| Mobility (u) relative to K⁺ | 0.62 ± 0.02 | aups.org.au |

The calculation of LJPs requires precise knowledge of the mobilities of all ions present in the solutions. aups.org.au this compound is often a key component of the intracellular pipette solution. aups.org.au Therefore, having an accurate value for the mobility of the methanesulfonate anion is critical for reliable LJP calculations. aups.org.au Research has shown that assuming the mobility of methanesulfonate is similar to related ions like methylsulfate (B1228091) is incorrect and leads to inaccurate LJP corrections. aups.org.au By directly measuring the LJP for sodium methanesulfonate solutions, a more accurate mobility value for the methanesulfonate anion was determined, corresponding to a value of 0.60 relative to K⁺. aups.org.au This allows for more precise corrections, enhancing the accuracy of voltage measurements in electrophysiological experiments. chemimpex.com

Advanced Research Applications in Electrophysiology Utilizing Cesium Methanesulfonate

Optimization of Intracellular Recording Solutions for Patch Clamp Techniques

The patch clamp technique is a fundamental method in electrophysiology for studying ion channels within cellular membranes. chemimpex.com The composition of the intracellular solution, which fills the recording pipette, is critical for the success and accuracy of these experiments. Cesium methanesulfonate (B1217627) is frequently a primary component of these solutions. sigmaaldrich.comscientificlabs.co.uk

Mechanisms of Potassium Channel Blockade by Cesium Ions

A primary challenge in electrophysiology is the isolation of specific ionic currents, which are often obscured by large, ubiquitous potassium (K⁺) currents. Cesium ions are widely employed as potent blockers of K⁺ channels to overcome this issue. nih.govhellobio.com The mechanism of this blockade is typically voltage-dependent and involves the Cs⁺ ion physically occluding the channel pore. nih.govnih.gov Due to its similarity in size to the potassium ion, Cs⁺ can enter the K⁺ channel's permeation pathway but binds more tightly within a specific site, effectively preventing the passage of K⁺. scispace.com This blocking action is particularly effective on inward-rectifier and other types of potassium channels. physiology.org By substituting potassium salts in the pipette solution with cesium methanesulfonate, researchers can significantly reduce or eliminate outward K⁺ currents, thereby enhancing the resolution for studying other ion channels, such as those permeable to calcium or sodium. researchgate.net

Table 1: Comparison of Cesium Ion Blockade on Different Potassium Channels

| Channel Type | Typical Cesium Concentration for Blockade | Key Characteristics of Blockade |

|---|---|---|

| Inward-Rectifier K⁺ Channels (Kir) | Micromolar to low millimolar | Strong, voltage-dependent block from the extracellular side. researchgate.net |

| Voltage-Gated K⁺ Channels (Kv) | Millimolar | Blockade can be state-dependent (open, closed, inactivated). |

| Ca²⁺-activated K⁺ Channels (KCa) | Millimolar (internal) | Voltage-dependent block from the intracellular side. nih.gov |

Characterization of Methanesulfonate Anion Permeability in Ion Channels

The choice of anion in the intracellular solution is equally important. The methanesulfonate anion is favored primarily for its large size and correspondingly low permeability through most anion channels, especially chloride (Cl⁻) channels. biocompare.com This characteristic is advantageous as it prevents the contamination of recordings with unwanted chloride currents and avoids significant shifts in the cell's chloride equilibrium potential. Studies have shown that methanesulfonate is significantly less permeant than chloride and other halides in channels like the skeletal muscle chloride channel, ClC-1. nih.gov While largely considered impermeant, some studies note that methanesulfonate can have minor, albeit significant, effects on the gating of certain channels without being permeant itself. semanticscholar.org Its relative inertness ensures that the recorded phenomena are attributable to the intended experimental conditions. nih.gov Furthermore, methanesulfonate has been shown to have a minimal effect on the liquid junction potential, an electrical potential that can introduce errors in voltage measurements if not accounted for, making it a reliable substitute for chloride. aups.org.au

Table 2: Relative Anion Permeability in Skeletal Muscle Chloride Channel (rClC-1)

| Anion | Relative Permeability (Panion/PCl) |

|---|---|

| SCN⁻ | ~1 |

| ClO₄⁻ | ~1 |

| Cl⁻ | 1.0 |

| Br⁻ | < 1 |

| NO₃⁻ | < 1 |

| I⁻ | < 1 |

| Methanesulfonate | << 1 |

Data adapted from Rychkov et al., 1998. nih.gov

Methodological Enhancements for Ion Channel Characterization and Cellular Electrophysiology

The application of this compound provides distinct methodological benefits for the detailed study of ion channels and for ensuring the stability of electrophysiological recordings.

Facilitation of Calcium Current Isolation and Measurement

A significant application of this compound-based internal solutions is the effective isolation and measurement of calcium channel currents (ICa). researchgate.net By blocking the much larger potassium currents with Cs⁺, the smaller calcium currents can be clearly resolved. researchgate.netrupress.orgjneurosci.org This is fundamental for investigating the diverse roles of calcium channels in cellular functions. The use of the methanesulfonate anion complements this by preventing the activation of calcium-activated chloride currents, which could otherwise contaminate the ICa recordings. This dual-pronged approach creates an ideal environment for the precise biophysical and pharmacological analysis of various voltage-gated calcium channel subtypes. rupress.orgoup.com

Contribution to Membrane Potential Stabilization in Cellular Systems

In electrophysiological recordings, maintaining a stable membrane potential is crucial for accuracy. By blocking a major component of the resting membrane conductance (potassium channels), intracellular cesium increases the cell's input resistance. This makes the membrane potential more stable and more responsive to the specific currents under investigation. This stabilization is particularly important in current-clamp experiments designed to study synaptic integration and action potential firing, allowing for more reliable and reproducible measurements. chemimpex.com

Integration into Biochemical Assays for Enhanced Precision and Stability

The utility of this compound extends to biochemical assays, particularly those that are performed in conjunction with electrophysiological measurements to study the modulation of ion channels. nih.gov For example, when investigating how intracellular signaling pathways affect ion channel function, this compound can be included in the pipette solution along with enzymes, second messengers, or other signaling molecules. numberanalytics.com Its ability to block potassium currents and the chemical inertness of the methanesulfonate anion ensure that any observed changes in channel activity can be confidently attributed to the biochemical components being studied. sigmaaldrich.com This integrated approach has been pivotal in dissecting the complex interactions between signaling cascades, such as those initiated by G-protein-coupled receptors, and the function of various ion channels. nih.govbmglabtech.com

Exploration of Cesium Methanesulfonate in Materials Science and Energy Systems

Potential as an Electrolyte Component in Advanced Energy Storage Technologies

The unique properties of methanesulfonate-based electrolytes, such as high conductivity and the specific behavior of the methanesulfonate (B1217627) anion, make them promising for advanced energy storage applications.

Redox flow batteries (RFBs) are a type of electrochemical energy storage device where energy is stored in liquid electrolytes. mdpi.com The performance of these batteries is highly dependent on the electrolyte composition. Methanesulfonic acid (MSA) based electrolytes have shown significant promise in this area.

Research on vanadium-cerium (V-Ce) redox flow batteries has demonstrated the advantages of using methanesulfonic acid as a supporting electrolyte. rsc.orgosti.gov In one study, a V-Ce electrode-decoupled RFB with MSA-based electrolytes on both the vanadium and cerium sides was developed. rsc.org This configuration, which also utilized a highly selective anion exchange membrane, resulted in minimal crossover of the active ions. rsc.org The use of MSA allowed for electrolyte concentrations of up to 1M at room temperature. rsc.org This system demonstrated a 30% higher practical capacity compared to previous reports and exhibited a significantly reduced capacity fade of only 0.024% per cycle over 100 charge-discharge cycles. rsc.org

The bulky nature of the methanesulfonate coordinated ions is a key factor in minimizing the crossover of the redox-active species, which is a common cause of capacity loss in RFBs. rsc.org Furthermore, the solubility of cerium ions is notably influenced by the supporting electrolyte. In methanesulfonic acid, the solubility of Ce³⁺ decreases while the solubility of Ce⁴⁺ increases with rising acid concentration, leading to an optimal solubility of 0.9M Ce in 4M CH₃SO₃H. frontiersin.org This contrasts with sulfuric acid-based systems where the solubility of both cerium species decreases with increasing acid concentration. frontiersin.org

Supercapacitors are energy storage devices that bridge the gap between conventional capacitors and batteries, offering high power density and long cycle life. nih.gov The electrolyte is a critical component that significantly influences the performance of a supercapacitor. researchgate.net

While direct research on cesium methanesulfonate in supercapacitors is not extensively documented in the provided search results, related compounds offer insights into its potential role. For instance, a study on cesium bis(trifluoromethanesulfonyl) imide (CsTFSI) electrolytes for supercapacitors revealed high specific capacitance and stability, suggesting its suitability as a co-salt with LiTFSI. sesr-group.com This indicates that cesium-containing electrolytes can be beneficial in supercapacitor applications. A patent for a supercapacitor electrolyte also lists various methanesulfonate salts, including 1-Ethyl-3-methylimidazolium methanesulfonate, as potential components. google.com

The performance of a supercapacitor is influenced by the ionic size, conductivity, mobility, and viscosity of the electrolyte. researchgate.net this compound, being a salt of a large, soft cation (Cs⁺) and a stable anion (CH₃SO₃⁻), could potentially offer a unique combination of these properties. The large ionic radius of cesium could influence the structure of the electrochemical double layer at the electrode-electrolyte interface, which is the fundamental charge storage mechanism in electric double-layer capacitors (EDLCs).

Catalytic Applications and Role as a Cesium Source or Supporting Electrolyte

Methanesulfonic acid and its salts are known to have catalytic properties and are used as supporting electrolytes in various electrochemical reactions.

Methanesulfonic acid is utilized as a Brønsted acid catalyst for reactions like esterification and alkylation. rsc.org A patent has been filed for an esterification catalyst that supports a cesium-substituted heteropoly acid for the production of methyl methacrylate, which involves this compound. google.com Another study demonstrated that a catalyst prepared using MSA as a sulfonation agent exhibited higher thermal stability and catalytic activity in the esterification of stearic acid compared to one made with sulfuric acid. researchgate.net

In the context of electrocatalysis, the supporting electrolyte plays a crucial role that goes beyond simply providing conductivity. It can influence the stability of reaction intermediates. mst.edu For example, in the electrocatalytic reduction of CO₂, the choice of electrolyte cation can impact the reaction pathway and product distribution. nih.gov While specific studies detailing the use of this compound as a supporting electrolyte in large-scale catalytic processes are not prevalent in the provided results, its properties suggest it could be a candidate for such applications, particularly where the presence of cesium ions is desired to influence the reaction environment.

Research into Novel Materials Synthesis Using this compound Precursors

This compound can serve as a precursor or reactant in the synthesis of novel materials due to its role as a soluble source of both cesium and methanesulfonate ions.

One area of research is the synthesis of periodic mesoporous organosilica nanoparticles. In one study, but-3-en-1-yl methanesulfonate was used in a reaction with 3,5-dihydroxybenzaldehyde (B42069) and cesium carbonate to synthesize a precursor for these nanoparticles. mdpi.com While not a direct use of this compound, this demonstrates the utility of both the methanesulfonate group and cesium in the synthesis of complex organic-inorganic hybrid materials.

Another study on the synthesis of novel PET radiotracers utilized cis-4-(tert-butyl)cyclohexyl methanesulfonate in a reaction with 4-bromonaphthalen-2-ol and cesium carbonate. acs.org The methanesulfonate acts as a good leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.

These examples highlight the role of methanesulfonate compounds in organic synthesis, often in conjunction with a cesium salt like cesium carbonate, to create complex molecules. The use of this compound directly as a single precursor for both the cesium and methanesulfonate components in such syntheses is a logical extension of these findings.

Thermal Decomposition Mechanisms and Stability of Cesium Methanesulfonate

Investigation of Thermal Decomposition Pathways and Products

The thermal decomposition of cesium methanesulfonate (B1217627) involves the breaking of chemical bonds, leading to the formation of various gaseous and solid products. While detailed mechanistic studies specifically for cesium methanesulfonate are limited in publicly available literature, the decomposition pathways can be inferred from studies on other alkali metal methanesulfonates and general chemical principles. The process is known to be complex and can be influenced by factors such as temperature and the surrounding atmosphere. rsc.org

Upon heating, the methanesulfonate anion (CH₃SO₃⁻) is the primary component that undergoes degradation. The decomposition is expected to proceed through the cleavage of C-S and S-O bonds. In an oxidative atmosphere, such as air, the carbon and sulfur components will react with oxygen.

The anticipated decomposition products under thermal stress in the presence of air include:

Cesium Sulfate (B86663) (Cs₂SO₄): Studies on alkali rare metal methanesulfonates suggest that the final solid residue is often the metal sulfate or a mixture of sulfate and oxide. akjournals.com For cesium, the formation of the thermally stable cesium sulfate is a highly probable outcome.

Carbon Dioxide (CO₂): The methyl group (CH₃) is expected to oxidize completely to carbon dioxide. scbt.comfishersci.com

Sulfur Dioxide (SO₂): The sulfur atom in the methanesulfonate group is likely to be released as sulfur dioxide, a common product in the combustion of sulfur-containing organic compounds. scbt.comfishersci.com

Water (H₂O): The hydrogen atoms from the methyl group will form water vapor.

Cesium Oxide (Cs₂O): Depending on the reaction conditions and temperature, the formation of cesium oxide is also a possibility, either as a final product or an intermediate. scbt.com The thermal decomposition of other cesium salts, like cesium superoxide, ultimately leads to cesium oxide. uri.edu

In an inert atmosphere (e.g., nitrogen or argon), the decomposition mechanism would differ due to the absence of oxygen. The process would likely involve pyrolysis, potentially leading to a different set of products. The decomposition may still yield gaseous products like methane (B114726) and sulfur oxides, with the final solid residue potentially being a mixture of cesium sulfate and cesium sulfide (B99878).

Application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques for characterizing the thermal stability of materials. tainstruments.com TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. researchgate.net

Thermogravimetric Analysis (TGA) is used to determine the temperatures at which a material decomposes. A typical TGA curve for a stable compound like this compound would show a flat baseline at lower temperatures, indicating no mass loss. As the temperature increases to the decomposition point, a significant drop in the curve would be observed, corresponding to the mass of the volatile products being released. For metal methanesulfonates in general, the onset of mass loss is typically observed at temperatures above 400 °C. akjournals.com Some sources indicate a decomposition temperature for this compound of around 610 °C. scientificlabs.com The TGA data can be used to determine the initial decomposition temperature, the temperature of maximum decomposition rate, and the composition of the final residue.

Differential Scanning Calorimetry (DSC) provides information on the energetic changes occurring during heating. For this compound, a DSC thermogram would reveal endothermic or exothermic peaks associated with phase transitions (like melting) and decomposition. The melting point of this compound is reported to be in the range of 262-264 °C. scientificlabs.com The decomposition process itself can be either endothermic or exothermic, and the DSC curve will reflect the net heat effect of the various chemical reactions taking place.

The table below summarizes the expected thermal events for this compound that can be analyzed using TGA and DSC.

| Thermal Event | Analytical Technique | Expected Observation | Approximate Temperature (°C) |

| Melting | DSC | Endothermic peak | 262 - 264 scientificlabs.com |

| Decomposition | TGA | Mass loss | > 400 akjournals.com |

| Decomposition | DSC | Endothermic or exothermic peaks | > 400 akjournals.com |

Influence of Temperature and Atmosphere on Thermal Stability

The thermal stability of this compound is significantly influenced by both temperature and the composition of the surrounding atmosphere.

Influence of Temperature: As with most chemical compounds, the rate of decomposition of this compound increases with temperature. Below its decomposition temperature, the compound is stable. fishersci.com As the temperature approaches the decomposition range, the rate of bond cleavage accelerates, leading to a more rapid breakdown of the material. The final products may also vary with the final temperature reached. For example, at very high temperatures, a stable product like cesium sulfate might further decompose.

Influence of Atmosphere: The atmosphere plays a critical role in the decomposition pathway and the nature of the final products.

Oxidative Atmosphere (e.g., Air): In the presence of oxygen, the decomposition is an oxidative process. The organic part of the molecule is converted to carbon dioxide and water, and the sulfur is oxidized to sulfur oxides. The cesium will likely form cesium sulfate, which is stable under these conditions.

Inert Atmosphere (e.g., Nitrogen, Argon): In the absence of an external oxidizing agent, the decomposition proceeds via pyrolysis. The reaction pathways are generally more complex and may involve the formation of a wider range of products, including elemental carbon (soot), methane, and various sulfur compounds. The solid residue in an inert atmosphere is less likely to be a pure sulfate and could be a mixture of cesium sulfate and cesium sulfide. Studies on related compounds have shown that the decomposition pathways change depending on the reaction environment. rsc.org

The choice of atmosphere is therefore a critical parameter in any thermal analysis study of this compound, as it directly impacts the chemical reactions that occur and the interpretation of the results.

Environmental and Biogeochemical Considerations of Methanesulfonate Anions

Atmospheric Formation and Fate of Methanesulfonate (B1217627) Species

Methanesulfonate exists in the atmosphere primarily as methanesulfonic acid (MSA). Its formation is a key step in the atmospheric sulfur cycle, originating from the oxidation of dimethyl sulfide (B99878) (DMS), which is released in large quantities by marine phytoplankton. copernicus.orgnih.gov The oxidation of DMS is a complex process that yields two main sulfur-containing products: sulfur dioxide (SO₂) and methanesulfonic acid (CH₃S(O)₂OH, MSA). copernicus.org

The primary oxidant for DMS in the atmosphere is the hydroxyl radical (OH). The reaction proceeds through several intermediate steps. The DMS + OH reaction is known to form products such as methanesulfinic acid (MSIA), methane (B114726) sulfenic acid (MSEA), and the methylthio radical (CH₃S). noaa.govnih.gov These compounds can then react further to form the methylperoxy radical (CH₃SO₂), a key precursor to MSA. noaa.govnih.gov Theoretical calculations show that the CH₃SO₂ radical can add O₂ to form CH₃S(O)₂OO, which subsequently reacts to form MSA. nih.gov

The partitioning between the formation of MSA and SO₂ is a critical aspect of the atmospheric fate of DMS. This branching ratio is highly sensitive to temperature, with the yield of MSA increasing as temperature decreases. nih.govresearchgate.net Consequently, in colder, high-latitude regions, a larger proportion of DMS is converted to MSA, whereas in warmer, tropical regions, SO₂ is the predominant product. nih.gov The relative yields of SO₂ and MSA from DMS oxidation by OH have been reported with significant variability in the scientific literature, reflecting the complexity of the reaction pathways. copernicus.org

Table 1: Reported Branching Ratios for SO₂ vs. MSA from DMS Oxidation

| SO₂ Yield | MSA Yield | Source Context |

|---|---|---|

| 75% | 25% | Yin et al., 1990 copernicus.org |

| 65% | 4% | Chin et al., 1996 copernicus.org |

| 27% | 6% | Sørensen et al., 1996 copernicus.org |

Once formed, MSA plays a significant role in atmospheric aerosol dynamics. As a low-volatility compound, it can condense onto existing aerosol particles, contributing to their growth. copernicus.org Furthermore, MSA can participate in new particle formation (NPF), a process where gas-phase molecules cluster together to form new aerosol particles. copernicus.orgfrontiersin.org This process is particularly enhanced in the presence of basic compounds like ammonia (B1221849) (NH₃) and amines, such as dimethylamine (B145610) (DMA) and methylamine (B109427) (MA). copernicus.orgfrontiersin.org These bases can stabilize the initial clusters formed with MSA, increasing the rate of new particle formation. copernicus.orgfrontiersin.org For instance, the presence of MSA in a system with sulfuric acid and DMA has been predicted to increase molecular cluster formation rates by up to an order of magnitude under certain atmospheric conditions. copernicus.org The fate of atmospheric methanesulfonate ultimately involves its removal from the atmosphere through wet and dry deposition, returning the sulfur to the Earth's surface. copernicus.org

Role of Methanesulfonate in Biogeochemical Cycles and Environmental Systems

The methanesulfonate anion is an integral component of the global biogeochemical sulfur cycle. researchgate.net This cycle involves the transformation and transport of sulfur through the Earth's atmosphere, oceans, and land. cornell.edu The primary natural source of atmospheric methanesulfonate is the emission of dimethyl sulfide (DMS) from marine ecosystems, particularly from phytoplankton. copernicus.orgnih.gov This establishes a direct link between marine biological activity and atmospheric chemistry.

In marine environments, DMS is a breakdown product of dimethylsulfoniopropionate (DMSP), a compound produced by phytoplankton for osmoregulation and other physiological functions. The release of DMS into the atmosphere and its subsequent oxidation to MSA and non-sea-salt sulfate (B86663) (nss-SO₄²⁻) is a major pathway in the natural sulfur cycle. nih.govresearchgate.net These oxidation products, including methanesulfonate, contribute significantly to the acidity of aerosols and precipitation in remote marine areas. researchgate.net

The biogeochemical cycling of sulfur is intrinsically linked with other major elemental cycles, such as those of carbon, nitrogen, and phosphorus. cornell.eduresearchgate.net For instance, the production of DMS by phytoplankton is tied to marine primary productivity, which is a core component of the carbon cycle. researchgate.net In the atmosphere, the acidic products of DMS oxidation (MSA and sulfuric acid) react with alkaline compounds, primarily ammonia, which is a key species in the nitrogen cycle. researchgate.net These interactions influence the chemical composition of atmospheric aerosols and precipitation. researchgate.net

Upon deposition to terrestrial and aquatic systems, methanesulfonate can be utilized by various microorganisms. It is a biodegradable compound, and certain bacteria possess the metabolic pathways to break it down, using it as a source of carbon and sulfur. researchgate.netnbinno.com The biodegradation of methanesulfonate ultimately returns the sulfur to the environment, for example, in the form of sulfate, which can then be taken up by plants and other organisms, thus closing the loop in the sulfur cycle. nbinno.com The high solubility of methanesulfonate salts in water facilitates their transport and availability in environmental systems. nbinno.com

Table 2: Methanesulfonate in the Context of the Biogeochemical Sulfur Cycle

| Feature | Description | Significance |

|---|---|---|

| Primary Precursor | Dimethyl sulfide (DMS) from marine phytoplankton copernicus.orgnih.gov | Links marine biology to atmospheric chemistry. |

| Atmospheric Products | Methanesulfonic acid (MSA) and non-sea-salt sulfate (nss-SO₄²⁻) researchgate.net | Key components of atmospheric aerosols in remote regions. |

| Interacting Cycles | Carbon (via primary productivity), Nitrogen (via reaction with ammonia) researchgate.net | Demonstrates the interconnectedness of global biogeochemical cycles. |

| Environmental Fate | Biodegradable; converted to sulfate and carbon dioxide researchgate.netnbinno.com | Completes the sulfur cycle, making sulfur available for biological uptake. |

Q & A

Q. What are the primary research applications of cesium methanesulfonate in electrophysiology?

this compound is widely used in intracellular solutions for whole-cell patch-clamp recordings to block potassium channels, enabling precise measurement of synaptic currents. Its low junction potential and compatibility with neuronal viability make it ideal for isolating excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) . A standard formulation includes 140 mM this compound, 5 mM CsCl, and 2 mM MgCl₂, buffered with HEPES (pH 7.35) to maintain physiological conditions .

Q. How should this compound be handled to ensure experimental reproducibility and safety?

- Storage : Store in airtight, corrosion-resistant containers at 4°C to prevent hydrolysis or degradation. Long-term storage at room temperature may alter ionic properties .

- Safety : Use protective equipment (gloves, goggles) due to its potential irritancy. Avoid inhalation and skin contact. Dispose via certified hazardous waste protocols, adhering to local regulations .

- Preparation : Prepare solutions fresh or aliquot to avoid repeated freeze-thaw cycles, which can introduce variability in ionic strength .

Q. What synthetic routes are available for this compound, and how is purity validated?

this compound is typically synthesized via neutralization of methanesulfonic acid with cesium hydroxide or carbonate. For example, reacting 2,2,2-trifluoroethyl trifluoromethanesulfonate with cesium carbonate in dimethylformamide (DMF) at 100°C yields this compound derivatives . Purity is validated using HPLC or ion chromatography, with quantification via peak response ratios against standards (e.g., di(ethylene glycol) methyl ether) .

Advanced Research Questions

Q. How can dose-response relationships for this compound’s mutagenic potential be quantitatively analyzed?